Octanol-Water Partition Coefficient (LogP): Sec-Butylparaben Exhibits >15-Fold Lower Lipophilicity Than n-Butylparaben
The measured octanol-water partition coefficient (LogP) of sec-butyl 4-hydroxybenzoate is 2.35, while that of n-butylparaben (the straight-chain isomer) is 3.57, representing a LogP difference of 1.22 units . This corresponds to an approximately 16.6-fold difference in partition coefficient (10^1.22 ≈ 16.6). Isobutylparaben, the other branched isomer, has a reported LogP of 3.28–3.43, also substantially higher than sec-butylparaben [1]. The lower LogP of sec-butylparaben indicates reduced lipophilicity compared to its isomers, which directly impacts its distribution between aqueous and lipid phases in formulated products, its penetration into microbial cell membranes, and its systemic absorption in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.35 (sec-butyl 4-hydroxybenzoate) |
| Comparator Or Baseline | n-Butylparaben: LogP = 3.57; Isobutylparaben: LogP = 3.28–3.43 |
| Quantified Difference | ΔLogP vs n-butylparaben = –1.22 (≈16.6-fold lower partition coefficient); ΔLogP vs isobutylparaben ≈ –0.93 to –1.08 |
| Conditions | Calculated LogP values from Crippen method (chemSrc/Cheméo) for sec-butylparaben; experimental and calculated values from ChemicalBook and Sielc for n-butylparaben; molbase and chemSrc for isobutylparaben. |
Why This Matters
Lipophilicity governs preservative partitioning in multiphase formulations, antimicrobial efficacy, and toxicokinetic behavior—formulators cannot substitute one butylparaben isomer for another without adjusting for this ~16-fold difference in lipid affinity.
- [1] Molbase. Isobutylparaben (CAS 4247-02-3). LogP: 2.205 (molbase.cn) to 3.28–3.43 (chemsrc/chemicalbook). View Source
